2-(Difluoromethyl)-5-phenylpyrimidine
Description
2-(Difluoromethyl)-5-phenylpyrimidine is a fluorinated pyrimidine derivative characterized by a phenyl group at the 5-position and a difluoromethyl substituent at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals and agrochemicals due to their ability to mimic nucleobases and interact with biological targets. The introduction of fluorine atoms, particularly in the form of a difluoromethyl group, enhances metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . This compound is structurally related to fungicides and enzyme inhibitors, as evidenced by its similarity to patented complex II inhibitors (e.g., A.3.32–A.3.39 in ), which utilize difluoromethyl groups to optimize binding and resistance management .
Properties
Molecular Formula |
C11H8F2N2 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c12-10(13)11-14-6-9(7-15-11)8-4-2-1-3-5-8/h1-7,10H |
InChI Key |
IZXXEPSGASZCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-phenylpyrimidine typically involves the difluoromethylation of pyrimidine derivatives. One common method is the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts or radical initiators. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Methyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-5-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-phenylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl vs. Chloro
2-Chloro-5-phenylpyrimidine (CAS 22536-62-5, ) serves as a direct analog where the difluoromethyl group is replaced by chlorine. Key differences include:
- Electronic Effects : The difluoromethyl group (-CF₂H) is electron-withdrawing, reducing electron density at the pyrimidine ring compared to chlorine. This alters binding affinity to targets such as fungal enzymes .
- Metabolic Stability : Fluorine’s strong C-F bond resists oxidative degradation, whereas chlorine may undergo dehalogenation, making the difluoromethyl variant more stable in vivo .
Positional Isomerism: 2- vs. 4-Substituted Difluoromethylpyrimidines
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate (CAS 1380228-69-2, ) demonstrates how substituent position affects activity.
- Steric Effects : The 2-position difluoromethyl group in the target compound may impose steric hindrance near the phenyl ring, influencing interactions with hydrophobic enzyme pockets.
Fluorinated vs. Hydroxylated Derivatives
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0, ) highlights the impact of electronegative substituents:
Agrochemical Performance
Compared to fluxapyroxad (A.3.9) and benzovindiflupyr (A.3.2), which feature difluoromethylpyrazole moieties, 2-(difluoromethyl)-5-phenylpyrimidine may offer improved binding to the ubiquinone site of complex II due to its planar pyrimidine core .
Pharmacological Potential
Fluorinated pyrimidines are explored in anticancer and antiviral therapies. While 2,4-dichloro-5-fluoropyrimidine () is a precursor in nucleoside analogs, the difluoromethyl variant’s stability could reduce off-target effects in prodrug designs .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Substituents |
|---|---|---|---|
| This compound | 220.18 | 2.8 | -CF₂H, -Ph |
| 2-Chloro-5-phenylpyrimidine | 190.63 | 2.1 | -Cl, -Ph |
| Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate | 292.26 | 3.5 | -CF₂H, -Ph, -COOEt |
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